5,7-dibromo-3-iodo-1H-indazole CAS 1131632-64-8 properties
5,7-dibromo-3-iodo-1H-indazole CAS 1131632-64-8 properties
An In-depth Technical Guide to 5,7-dibromo-3-iodo-1H-indazole: A Core Scaffold for Modern Drug Discovery
Abstract: 5,7-dibromo-3-iodo-1H-indazole (CAS 1131632-64-8) is a heavily halogenated heterocyclic compound of significant interest in medicinal chemistry. As a member of the indazole family, it serves as a versatile and strategically functionalized building block, primarily in the synthesis of kinase inhibitors for oncological applications. The distinct reactivity of its three halogen atoms—an iodine at the C3 position and bromines at the C5 and C7 positions—provides orthogonal handles for sequential, site-selective cross-coupling reactions. This guide provides an in-depth review of its properties, a proposed synthetic pathway, analytical validation techniques, its critical role in the synthesis of complex bioactive molecules, and essential safety protocols for laboratory handling.
Physicochemical and Structural Properties
The core structure of 5,7-dibromo-3-iodo-1H-indazole is built upon the indazole bicyclic system, which consists of a benzene ring fused to a pyrazole ring. The strategic placement of three halogen atoms dramatically influences its chemical reactivity and potential for creating diverse molecular libraries. While experimentally determined data is scarce, its fundamental properties can be calculated and are summarized below.
| Property | Value |
| CAS Number | 1131632-64-8 |
| Molecular Formula | C₇H₃Br₂IN₂ |
| Molecular Weight | 429.83 g/mol |
| Appearance | Predicted to be a light yellow to brown solid |
| Melting Point | Not experimentally determined. |
| Boiling Point | Not experimentally determined. |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO, and sparingly soluble in other organic solvents. |
| TPSA (Topological Polar Surface Area) | 28.68 Ų (Calculated for a similar analog)[1] |
| LogP | >3.0 (Predicted based on analogs)[1] |
Synthesis and Purification: A Strategic Approach
The synthesis of 5,7-dibromo-3-iodo-1H-indazole is not widely published, but a reliable route can be designed based on established methodologies for the halogenation of indazole scaffolds. The most logical precursor would be 5,7-dibromo-1H-indazole, which would then undergo selective iodination at the C3 position.
Proposed Synthetic Protocol
The key transformation is the electrophilic iodination of the electron-rich C3 position of the indazole ring. This reaction is typically performed using elemental iodine in the presence of a strong base.
Reaction: 5,7-dibromo-1H-indazole → 5,7-dibromo-3-iodo-1H-indazole
Detailed Steps:
-
Dissolution: Dissolve the starting material, 5,7-dibromo-1H-indazole (1.0 equiv.), in N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH, 2.0-2.5 equiv.) to the solution and stir until it dissolves. The formation of the indazolide anion is critical as it activates the ring towards electrophilic attack.
-
Iodination: Slowly add a solution of elemental iodine (I₂, 1.5 equiv.) in DMF dropwise to the mixture at room temperature. The reaction is typically exothermic and should be controlled.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours.[2] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.[2] The product often precipitates as a solid.
-
Isolation & Purification: Collect the crude solid by filtration, wash with water, and dry under vacuum. Further purification is achieved via column chromatography on silica gel to yield the final product.
Caption: Proposed workflow for the synthesis of 5,7-dibromo-3-iodo-1H-indazole.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the synthesized compound's identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The absence of a signal for the C3 proton confirms successful iodination.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The signal for C3 will be shifted significantly downfield due to the attachment of the iodine atom.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode, corresponding to the calculated molecular weight. The isotopic pattern will be characteristic of a molecule containing two bromine atoms and one iodine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A high-purity sample (>95%) should exhibit a single major peak.
Caption: A standard workflow for the analytical validation of the final product.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 5,7-dibromo-3-iodo-1H-indazole lies in its role as a versatile intermediate scaffold. The indazole core is a known "privileged structure" found in numerous FDA-approved drugs, particularly tyrosine kinase inhibitors like Axitinib and Pazopanib.[3][4] This compound's three distinct halogenation points allow for controlled, sequential chemical modifications.
Key Reactive Sites:
-
C3-Iodo Group: The C-I bond is the most reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkynyl groups at this position.
-
C5/C7-Bromo Groups: The C-Br bonds are less reactive than the C-I bond, enabling selective coupling at the C3 position first. Subsequently, the bromine atoms can be targeted for further functionalization, often under different reaction conditions.
-
N1-Hydrido Group: The nitrogen atom of the pyrazole ring can be readily alkylated or arylated, providing another point for diversification to modulate solubility, cell permeability, and target engagement.
This differential reactivity is the cornerstone of its utility, enabling the construction of large, diverse chemical libraries from a single, advanced intermediate.
Caption: Role as a versatile scaffold in building complex bioactive molecules.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related halogenated indazoles provides a strong basis for safe handling protocols.[1][5][6]
-
Hazard Statements: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light. For long-term stability, storage at 2-8°C is recommended.[1]
Conclusion
5,7-dibromo-3-iodo-1H-indazole is a high-value building block for researchers in drug discovery. Its densely functionalized and differentially reactive nature makes it an ideal starting point for the synthesis of complex molecular architectures. By enabling sequential, site-selective modifications, it facilitates the efficient exploration of chemical space around the privileged indazole core, accelerating the development of novel therapeutics, particularly in the field of oncology. Adherence to rigorous synthetic, analytical, and safety protocols is essential for its effective and safe utilization in the laboratory.
References
- Smolecule. (n.d.). 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole.
- Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97.
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
- MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ChemScene. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole.
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- PubChem. (n.d.). 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole.
- ChemScene. (n.d.). 5-Bromo-3-iodo-7-methyl-1h-indazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles.
- BLDpharm. (n.d.). 2757023-58-6|7-Bromo-3-iodo-1-methyl-1H-indazole.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
